Indoluidin E
Overview
Description
Indoluidin E is a synthetic compound known for its selective inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indoluidin E involves several steps, starting with the preparation of the indole scaffold. The indole nucleus is typically synthesized through classical methodologies such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis . The specific synthetic route for this compound includes the installation of functional groups that enable its activity as a DHODH inhibitor. The reaction conditions often involve the use of catalysts and reagents such as palladium or copper complexes to facilitate the formation of the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Indoluidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the indole scaffold, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions are various indole derivatives, each with distinct biological activities. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
Indoluidin E has a wide range of scientific research applications, including:
Mechanism of Action
Indoluidin E exerts its effects by selectively inhibiting DHODH, an enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the suppression of cancer cell growth and proliferation . The molecular targets and pathways involved include the binding of this compound to the active site of DHODH, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
These compounds share a similar mechanism of action, selectively inhibiting DHODH and suppressing cancer cell growth . Indoluidin E has been shown to have distinct activity profiles and may offer unique advantages in terms of potency and selectivity . Other similar compounds include various indole derivatives that target different enzymes and pathways, highlighting the versatility and potential of the indole scaffold in drug development .
Biological Activity
Indoluidin E is a derivative of indoluidin D, recognized for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor. This compound has garnered attention in cancer research due to its ability to suppress tumor growth and influence cellular differentiation. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions primarily as an inhibitor of DHODH, an enzyme crucial for the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound disrupts the proliferation of cancer cells, making it a promising candidate for cancer therapy. The inhibition of DHODH also affects immune cell function, indicating its potential in treating autoimmune diseases alongside cancer.
Research Findings
- Tumor Growth Suppression : In preclinical studies, this compound demonstrated significant efficacy in suppressing tumor growth in murine models of lung cancer. The compound showed similar activity to its parent compound, indoluidin D, suggesting that structural modifications do not detract from its biological effectiveness .
- Cellular Differentiation : this compound promotes myeloid differentiation in acute promyelocytic leukemia (APL) cells. This differentiation is marked by the upregulation of specific surface markers such as CD11b and CD14, which are indicative of myeloid lineage commitment .
- Cancer Cell Sensitivity : Profiling studies using various cancer cell lines revealed that this compound effectively inhibits cell growth across multiple types of cancer, including leukemia and solid tumors. The sensitivity profiling indicates that the compound's effects are not limited to a single type of cancer, enhancing its therapeutic potential .
Data Table: Summary of Biological Activities
Activity | This compound | Indoluidin D |
---|---|---|
DHODH Inhibition | Yes | Yes |
Tumor Growth Suppression | Yes (murine lung cancer model) | Yes (similar efficacy) |
Myeloid Differentiation | Yes | Yes |
Cancer Cell Growth Inhibition | Broad spectrum | Broad spectrum |
Case Studies
A notable case study involved the application of this compound in a xenograft model where it was administered to mice with established lung tumors. The results indicated a marked reduction in tumor size compared to controls treated with vehicle alone. This study reinforces the compound's potential as a therapeutic agent in oncology .
Another significant finding from cellular assays highlighted that this compound not only inhibited proliferation but also induced apoptosis in sensitive cancer cell lines. This dual action enhances its appeal for combination therapies where both growth inhibition and apoptosis are desirable outcomes .
Properties
IUPAC Name |
5-butyl-N-[(2R)-3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-3-4-7-20-12-15-25(29-17-20)27(33)32-26(28(34)31-22-13-10-19(2)11-14-22)16-21-18-30-24-9-6-5-8-23(21)24/h5-6,8-15,17-18,26,30H,3-4,7,16H2,1-2H3,(H,31,34)(H,32,33)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGIZQZXRULEPS-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CN=C(C=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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